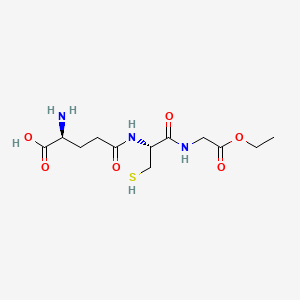

Glutathione Ethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutathione Ethyl Ester (GEE) is a lipophilic, cell-permeable derivative of the endogenous tripeptide antioxidant glutathione (GSH). By esterifying the glycine carboxyl group with an ethyl moiety, the compound bypasses the strict hydrophilicity that prevents native GSH from crossing the plasma membrane[1]. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, releasing active, reduced GSH directly into the cytosol [2]. In procurement and experimental design, GEE is specifically selected over native GSH or precursor amino acids to achieve rapid, ATP-independent intracellular GSH loading in cell culture media, organ preservation solutions, and preclinical oxidative stress models [3].

References

- [1] Pileblad E, et al. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. J Neural Transm.

- [2] Giustarini D, et al. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free Radic Biol Med. 2018.

- [3] Glutathione Ethyl Ester Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model. PLoS One. 2013.

Substituting Glutathione Ethyl Ester with cheaper, native reduced Glutathione (GSH) routinely fails in cellular assays because native GSH is highly hydrophilic and rapidly degraded by extracellular gamma-glutamyl transpeptidase (GGT), preventing meaningful intracellular accumulation [1]. Alternatively, substituting with the common precursor N-acetylcysteine (NAC) introduces a metabolic bottleneck. NAC requires ATP-dependent enzymatic synthesis via glutamate-cysteine ligase to form GSH; under severe oxidative stress or metabolic impairment, this pathway is compromised [2]. Furthermore, high concentrations of NAC can competitively inhibit this exact ligase, creating a ceiling effect on GSH production [2]. GEE circumvents both issues by passively diffusing across the lipid bilayer and delivering the intact tripeptide directly, making it strictly non-interchangeable with native GSH or NAC in high-demand intracellular applications [3].

References

- [1] Pileblad E, et al. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. J Neural Transm.

- [2] Giustarini D, et al. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free Radic Biol Med. 2018.

- [3] Glutathione Ethyl Ester Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model. PLoS One. 2013.

Intracellular Delivery Efficiency vs. Native Glutathione

In comparative in vitro loading assays using mesencephalic cultures, preloading cells with GEE (2.5 to 10 mM) for 24 hours produced a dose-dependent elevation of basal intracellular GSH levels by 66% to 191% [1]. In stark contrast, equivalent preloading with 1 to 10 mM of native reduced GSH failed to produce any significant elevation in intracellular glutathione levels [1].

| Evidence Dimension | Intracellular GSH elevation relative to basal levels |

| Target Compound Data | GEE (2.5–10 mM): 66% to 191% increase |

| Comparator Or Baseline | Native reduced GSH (1–10 mM): 0% significant increase |

| Quantified Difference | GEE yields up to a 191% increase where native GSH completely fails to elevate levels. |

| Conditions | 24-hour preloading in rat mesencephalic cultures |

Eliminates the wasted procurement of standard GSH for intracellular antioxidant loading, dictating GEE as the necessary reagent for cell culture.

Bypassing Enzymatic Bottlenecks vs. N-Acetylcysteine (NAC)

While N-acetylcysteine (NAC) is frequently procured as a GSH precursor, its efficacy is limited by the host cell's enzymatic machinery. Research in human primary endothelial cells demonstrates that NAC must be converted by glutamate-cysteine ligase, a rate-limiting step [1]. Critically, NAC released intracellularly acts as a competitive inhibitor of glutamate-cysteine ligase with a Ki value of 3.2 mM, creating a hard ceiling on GSH production at higher doses [1]. GEE bypasses this enzymatic bottleneck entirely by utilizing ubiquitous cellular esterases to cleave the ethyl ester, directly yielding the intact GSH tripeptide without requiring ATP or ligase activity [1].

| Evidence Dimension | Mechanism of intracellular GSH generation |

| Target Compound Data | GEE: Direct esterase hydrolysis (ATP-independent, no ligase required) |

| Comparator Or Baseline | NAC: Requires glutamate-cysteine ligase (Competitive inhibition at Ki = 3.2 mM) |

| Quantified Difference | GEE avoids the 3.2 mM Ki competitive inhibition threshold that limits NAC efficacy. |

| Conditions | Human primary endothelial cells (HUVEC) in vitro models |

Makes GEE the mandatory choice for models with impaired ATP-dependent synthesis or when rapid, high-concentration GSH loading is required.

Primary Cell Viability in Ischemic Isolation Workflows

During the isolation of primary pancreatic islets—a process highly susceptible to ischemic oxidative damage—standard media often fails to prevent beta-cell necrosis. Supplementation of the isolation media with GEE significantly improved cell membrane integrity and survival[1]. Quantitative analysis via Syto Green and Ethidium Bromide staining revealed that GEE-treated groups maintained 83.6% viable islets, compared to only 70.6% viability in unsupplemented control media [1].

| Evidence Dimension | Post-isolation primary islet cell viability |

| Target Compound Data | GEE-supplemented media: 83.6% (±4.8%) viable islets |

| Comparator Or Baseline | Standard control media: 70.6% (±3.4%) viable islets |

| Quantified Difference | 13.0% absolute increase in viable primary islet yield. |

| Conditions | Murine marginal pancreatic islet isolation model, 24-hour culture |

Demonstrates GEE's specific utility as a premium media additive to maximize yield in high-value primary cell and organoid preservation workflows.

Intracellular Antioxidant Loading in Cell Culture

Because native GSH cannot cross the plasma membrane, GEE is the standard procurement choice for loading in vitro cultures (such as mesencephalic neurons or endothelial cells) with high concentrations of active GSH prior to inducing oxidative stress or mitochondrial impairment[1].

Primary Cell Isolation and Organ Preservation Media

GEE is utilized as a critical supplement in isolation buffers for sensitive primary tissues, such as pancreatic islets or hepatocytes. Its ability to rapidly enter cells and combat ischemic oxidative damage directly improves post-isolation viability and downstream transplant or assay success [2].

Bypassing Impaired GSH Synthesis Pathways

In disease models where ATP is depleted or glutamate-cysteine ligase activity is compromised, standard precursors like NAC fail to elevate GSH due to enzymatic bottlenecks. GEE is required in these scenarios to deliver the intact tripeptide via simple esterase hydrolysis, ensuring reliable antioxidant protection[3].

References

- [1] Pileblad E, et al. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. J Neural Transm.

- [2] Glutathione Ethyl Ester Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model. PLoS One. 2013.

- [3] Giustarini D, et al. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free Radic Biol Med. 2018.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

MeSH Pharmacological Classification

Dates

Explore Compound Types